1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine
Description
This compound belongs to a class of boronate-containing piperazines, which are of interest in medicinal chemistry and materials science due to the versatility of the boronate group in Suzuki-Miyaura cross-coupling reactions . The presence of the boronate ester enhances its utility as a synthetic intermediate for constructing biaryl systems or functionalizing aromatic scaffolds.
Properties
IUPAC Name |
1-phenyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31BN2O2/c1-22(2)23(3,4)28-24(27-22)20-12-10-19(11-13-20)18-25-14-16-26(17-15-25)21-8-6-5-7-9-21/h5-13H,14-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPQKWTXHUCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine (CAS No. 470478-90-1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a phenyl group and a boron-containing moiety. The presence of the dioxaborolane group is significant for its biological activity, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉BN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| CAS Number | 470478-90-1 |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has been studied for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling and regulation. Preliminary studies indicate that it may inhibit specific kinases involved in cancer progression.
- Neurotransmitter Modulation : The piperazine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This could imply anxiolytic or antidepressant properties.
- Antiproliferative Effects : In vitro studies have shown that the compound exhibits antiproliferative effects on certain cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest.
Case Studies
Several studies have investigated the biological effects of related compounds or derivatives:
- Study on Kinase Inhibition : A study focusing on small molecule kinase inhibitors highlighted the role of boron-containing compounds in enhancing selectivity and potency against specific targets like mTOR and EGFR .
- Anticancer Activity : Research demonstrated that similar piperazine derivatives exhibited significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range . This suggests that this compound may have comparable efficacy.
- Neuropharmacological Effects : A review of piperazine derivatives indicated their potential use in treating anxiety disorders due to their interaction with serotonin receptors .
Toxicology and Safety Profile
Toxicological assessments are crucial for understanding the safety profile of any new compound. Initial studies suggest low toxicity levels; however, comprehensive studies are needed to confirm these findings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. PBP has been investigated for its ability to inhibit cancer cell proliferation. Specifically, studies have shown that compounds with boron-containing moieties can enhance the efficacy of anticancer agents by facilitating targeted drug delivery and increasing cellular uptake .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects. PBP has been studied for its potential to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as anxiety and depression. The incorporation of boron into the piperazine structure may enhance the compound's bioavailability and receptor binding affinity .
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound's boron-containing structure makes it a candidate for use in OLED technologies. Boronates are known for their ability to facilitate charge transfer and enhance luminescence properties in organic semiconductors. PBP can be utilized as a building block in the synthesis of novel materials aimed at improving the performance of OLEDs .
Fluorescent Sensors
PBP has potential applications as a fluorescent sensor for detecting metal ions due to its unique photophysical properties. The presence of the dioxaborolane moiety allows for selective binding to various cations, making it useful in environmental monitoring and biological sensing applications .
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
The boron functionality in PBP enables it to participate in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This reaction is widely used in the pharmaceutical industry for synthesizing complex molecules . The efficiency of PBP in these reactions can lead to the development of new synthetic pathways for drug discovery.
Case Studies and Research Findings
Comparison with Similar Compounds
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine
- Structure : The boronate ester is directly attached to the phenyl ring linked to the piperazine, omitting the benzyl spacer .
- Key Difference : The absence of the benzyl group alters electronic properties and solubility. Direct attachment of the boronate may enhance conjugation with the piperazine ring, affecting its binding affinity in biological systems.
Piperazine Derivatives with Alternative Substituents
1-(2-Fluorobenzyl)-4-(prop-2-yn-1-yl)piperazine
- Structure : Features a fluorobenzyl group and a propargyl substituent instead of the boronate .
- Synthesis : Prepared via alkylation of 1-(2-fluorobenzyl)piperazine with propargyl bromide (yield: ~70%) .
- Biological Relevance : Fluorinated piperazines are common in CNS-targeting drugs due to improved blood-brain barrier penetration.
1-Aroyl-4-(4-Methoxyphenyl)piperazines
- Structure : Contains a 4-methoxyphenyl group and an aroyl substituent (e.g., 2-fluorobenzoyl, 2-chlorobenzoyl) .
- Crystallography : Exhibits diverse hydrogen-bonding patterns and stacking interactions, influencing solubility and stability .
- Pharmacological Potential: Demonstrated activity in neurotransmitter modulation, highlighting the impact of substituents on biological function .
Boronate-Containing Prodrugs and Functionalized Derivatives
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Carbonate (NBC)
- Structure : A boronate-linked carbonate used in prodrug strategies for tumor-targeted drug delivery .
- Mechanism : Reacts with ROS (reactive oxygen species) in cancer cells to release therapeutic agents, showcasing the boronate group’s role in stimulus-responsive systems .
Physicochemical Properties
Notes:
- The phenyl group in FM-7511 increases hydrophobicity (higher LogP) compared to methyl or unsubstituted analogs.
- Boronate esters generally improve solubility in polar aprotic solvents (e.g., DMSO, THF) .
Preparation Methods
General Synthetic Strategy
The preparation of the target compound typically involves the following key steps:
- Construction of the piperazine core bearing the phenyl substituent.
- Introduction of the benzyl group substituted with the boronate ester.
- Final deprotection or functional group transformations to yield the desired boronate ester-substituted piperazine.
Detailed Preparation Method
A representative and experimentally validated method for the synthesis of 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine , a key intermediate closely related to the target compound, is summarized below:
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate (1.6 g, 4.12 mmol) |
| Solvent | Dichloromethane (40 mL) |
| Reagents | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 g, 6.75 mmol, 1.60 equiv) |
| Base | 6-Dimethylpyridine (132.5 mg, 1.00 mmol, 0.30 equiv) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 3 hours |
| Atmosphere | Nitrogen (inert atmosphere) |
| Work-up | Quenched with saturated sodium bicarbonate aqueous (50 mL), extracted with ethyl acetate (3 x 30 mL), dried over anhydrous sodium sulfate |
| Purification | Silica gel column chromatography using dichloromethane/methanol (10:1) |
| Yield | 72% |
| Product Appearance | Off-white solid |
| Characterization | LCMS (ES+): m/z 289.15 [M+H]+ |
- The reaction is initiated by dropwise addition of TMSOTf to the solution of the tert-butyl protected piperazine derivative at 0 °C under nitrogen atmosphere.
- 6-Dimethylpyridine is added as a base to facilitate the reaction.
- The reaction mixture is stirred for 3 hours as it warms to room temperature.
- The reaction is carefully quenched and the product is isolated via standard organic extraction and chromatographic purification.
Reaction Scheme Summary
The key transformation involves the deprotection of the tert-butyl carbamate protecting group on the piperazine nitrogen, facilitated by trimethylsilyl triflate and 6-dimethylpyridine, to yield the free piperazine bearing the boronate ester-substituted phenyl ring.
Analytical and Physical Data (Selected)
| Property | Value |
|---|---|
| Molecular Weight | 388.31 g/mol |
| Solubility | Moderately soluble (~0.015 mg/mL) |
| Log P (Consensus) | 1.93 |
| Number of Rotatable Bonds | 5 |
| Number of Aromatic Heavy Atoms | 6 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Bioavailability Score | 0.55 |
These data indicate the compound’s moderate solubility and favorable physicochemical properties for pharmaceutical research applications.
Summary of Key Preparation Parameters
| Step | Reagent/Condition | Purpose | Outcome/Yield |
|---|---|---|---|
| 1 | tert-butyl protected piperazine derivative | Starting material | - |
| 2 | Trimethylsilyl triflate (TMSOTf) + 6-dimethylpyridine in dichloromethane, 0 °C to RT, 3 h, N2 atmosphere | Deprotection of tert-butyl carbamate | 72% |
| 3 | Work-up with NaHCO3, extraction, silica gel chromatography | Purification | Off-white solid |
Research Findings and Considerations
- The use of trimethylsilyl triflate as a deprotecting agent under mild conditions avoids harsher acidic or basic conditions that could compromise the boronate ester moiety.
- The inert nitrogen atmosphere prevents oxidation or moisture-sensitive side reactions during the process.
- The reaction proceeds efficiently at low temperature with good yield and purity, making it suitable for scale-up in pharmaceutical research contexts.
- The boronate ester group remains intact throughout the reaction, preserving its utility for subsequent cross-coupling or conjugation reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Phenyl-4-[4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-piperazine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Formation of the boronic ester via palladium-catalyzed borylation of a brominated aryl precursor (e.g., 4-bromobenzylpiperazine) using bis(pinacolato)diboron (B₂Pin₂) and Pd(dppf)Cl₂ as a catalyst .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the boronic ester .
- Optimization : Reaction efficiency improves with anhydrous solvents (e.g., THF), inert atmosphere (N₂/Ar), and controlled heating (60–80°C). Catalyst loading (1–5 mol%) and stoichiometric excess of B₂Pin₂ (1.2–1.5 equiv.) enhance yields .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Analytical Methods :
- NMR : H and C NMR verify the piperazine ring (δ 2.5–3.5 ppm for N–CH₂) and boronic ester (δ 1.3 ppm for pinacol methyl groups) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₈H₃₈BN₂O₂: calc. 453.2982) .
Q. What functional groups in this compound are critical for its reactivity in cross-coupling reactions?
- Key Groups :
- The boronic ester enables Suzuki-Miyaura couplings with aryl halides, forming biaryl structures.
- The piperazine ring provides a basic nitrogen site for further functionalization (e.g., alkylation, acylation) .
Advanced Research Questions
Q. How can researchers address low yields or by-product formation during the synthesis of the boronic ester moiety?
- Troubleshooting :
- By-products : Trace hydrolyzed boronic acid (B(OH)₂) may form; mitigate by using anhydrous conditions and molecular sieves .
- Yield optimization : Screen catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and adjust reaction time (12–24 hrs). Monitor via TLC (hexane/ethyl acetate 3:1) .
- Data Analysis : Compare yields under varying conditions (Table 1):
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | THF | 80 | 72 |
| Pd(OAc)₂ + SPhos | Dioxane | 100 | 85 |
Q. What strategies are effective for computational modeling of this compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Approach :
- Docking Studies : Use AutoDock Vina to model binding poses with ATP-binding pockets (e.g., EGFR kinase). The boronic ester may act as a hydrogen-bond acceptor .
- MD Simulations : GROMACS for stability analysis (50 ns trajectories) to assess piperazine flexibility and boronic ester solvation .
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
- Methodology :
- Solubility : Measure in PBS (pH 7.4) and DMSO via nephelometry. LogP (calc. 3.2) predicts moderate lipophilicity .
- Bioavailability : Use Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
